2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione
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Overview
Description
2-Benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused to a pyrimidine ring, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione can be achieved through a one-pot three-component reaction. This involves the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature. The reaction typically proceeds with high yields (90-97%) under mild conditions, making it an efficient and eco-friendly method .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts such as vanadium oxide loaded on fluorapatite. This catalyst system not only enhances the reaction rate but also allows for the reusability of the catalyst, making the process more sustainable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The inhibition of these enzymes can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: Exhibits broad-spectrum antimicrobial action.
2-Substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: Used in the synthesis of various heterocyclic compounds.
Uniqueness: 2-Benzyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione is unique due to its benzyl substitution, which enhances its reactivity and potential biological activities compared to other similar compounds. This structural feature allows for a broader range of chemical modifications and applications .
Properties
IUPAC Name |
2-benzyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-9-7-11(17)15-12(13-9)18-10(14-15)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGCYRRSWWPPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N(C1=O)N=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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